![molecular formula C18H19N3O B7455449 2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DMXAA and has been extensively studied for its anti-tumor properties. DMXAA is a small molecule that can selectively target tumor cells and trigger an immune response, leading to the destruction of cancer cells.
Mechanism of Action
DMXAA exerts its anti-tumor effects by activating the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a key mediator of the innate immune response and plays a crucial role in the recognition of viral and bacterial infections. DMXAA can activate the STING pathway in tumor cells, leading to the production of interferons and other cytokines that can trigger an immune response against the tumor cells. This immune response leads to the destruction of cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a range of biochemical and physiological effects. The compound can induce the production of interferons and other cytokines, leading to the activation of the immune system. DMXAA can also inhibit the growth of blood vessels that supply nutrients to tumors, leading to the starvation of tumor cells. Additionally, DMXAA can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. DMXAA has also been extensively studied in preclinical models, providing a wealth of data on its anti-tumor properties. However, there are some limitations to using DMXAA in lab experiments. The compound has low solubility in water, which can make it difficult to administer to animals. DMXAA can also cause toxicity in some animal models, which can limit its use in certain experiments.
Future Directions
For the study of DMXAA include the investigation of its use in combination with other anti-cancer drugs, the development of new formulations, and the investigation of its potential use in other diseases.
Synthesis Methods
The synthesis of DMXAA involves the condensation of 2,4-dimethylaniline with 7-methyl-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one. The reaction is carried out in the presence of a base and a solvent, such as dimethyl sulfoxide or N-methylpyrrolidone. The resulting product is purified through column chromatography to obtain pure DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its anti-tumor properties. The compound has been shown to selectively target tumor cells and trigger an immune response, leading to the destruction of cancer cells. DMXAA has been tested in various preclinical models, including mice, rats, and rabbits, and has shown promising results in inhibiting tumor growth. DMXAA has also been investigated for its potential use in combination with other anti-cancer drugs to enhance their effectiveness.
properties
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-4-6-16(14(3)8-12)19-10-15-9-18(22)21-11-13(2)5-7-17(21)20-15/h4-9,11,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMWAHJRNPADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=O)N3C=C(C=CC3=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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